

A Technical Guide to the Analytical Characterization of 4-Bromobenzonitrile-d4

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Compound of Interest

Compound Name: 4-Bromobenzonitrile-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **4-Bromobenzonitrile-d4**. It includes key physical and chemical properties, predicted spectral data, and detailed experimental protocols for the acquisition of analytical data. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and other scientific endeavors requiring the use of isotopically labeled compounds.

Compound Information

4-Bromobenzonitrile-d4 is the deuterated analogue of 4-Bromobenzonitrile, where the four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling is particularly useful in various analytical applications, including as an internal standard in quantitative mass spectrometry and for mechanistic studies.

Property	Value	Reference
IUPAC Name	4-bromo-2,3,5,6-tetradeuteriobenzonitrile	[1]
Molecular Formula	C ₇ D ₄ BrN	[2]
Molecular Weight	186.04 g/mol	[2][3]
Monoisotopic Mass	184.97782 Da	[1][3]
Isotopic Purity	98 atom % D	[2]
CAS Number	771534-56-6	[1]

Predicted NMR Spectroscopic Data

Due to the high degree of deuteration (98 atom % D), the ¹H NMR spectrum of **4-Bromobenzonitrile-d₄** is expected to show minimal residual signals in the aromatic region. The most informative NMR data would be obtained from ¹³C and ²H NMR spectroscopy. The following data is predicted based on the analysis of the non-deuterated analogue and general principles of NMR spectroscopy for deuterated compounds.

Predicted ¹³C NMR Data

The chemical shifts in the ¹³C NMR spectrum are not significantly affected by deuteration. Therefore, the predicted chemical shifts for **4-Bromobenzonitrile-d₄** are expected to be very similar to those of 4-Bromobenzonitrile.

Carbon Atom	Predicted Chemical Shift (ppm)
C1 (C-Br)	~128
C2/C6 (C-D)	~133
C3/C5 (C-D)	~133
C4 (C-CN)	~112
CN	~118

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Predicted ^2H NMR Data

Deuterium NMR (^2H NMR) would be the most direct method to confirm the positions of deuteration. The chemical shifts in ^2H NMR are identical to those in ^1H NMR.

Deuterium Atom	Predicted Chemical Shift (ppm)
D2/D6	~7.7
D3/D5	~7.6

Predicted Mass Spectrometry Data

The mass spectrum of **4-Bromobenzonitrile-d4** is expected to show a molecular ion peak (M^+) shifted by +4 mass units compared to its non-deuterated counterpart due to the presence of four deuterium atoms.[2] The isotopic pattern of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity.

Ion	Predicted m/z	Notes
$[\text{M}]^+$ (with ^{79}Br)	185	Molecular ion containing the ^{79}Br isotope.
$[\text{M}]^+$ (with ^{81}Br)	187	Molecular ion containing the ^{81}Br isotope.
$[\text{M-CN}]^+$	159/161	Fragment resulting from the loss of the nitrile group.
$[\text{M-Br}]^+$	106	Fragment resulting from the loss of the bromine atom.
$[\text{C}_6\text{D}_4]^+$	80	Phenyl-d4 cation radical resulting from the loss of both Br and CN.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for **4-Bromobenzonitrile-d4**. These are generalized protocols and may require optimization based on the specific instrumentation used.

NMR Spectroscopy Protocol

A standard approach for acquiring NMR data of a highly deuterated compound involves using a non-deuterated solvent to avoid interference.^[2]

- Sample Preparation:
 - Weigh approximately 5-10 mg of **4-Bromobenzonitrile-d4**.
 - Dissolve the sample in approximately 0.6 mL of a suitable non-deuterated solvent (e.g., Chloroform, Acetone) in an NMR tube.
 - Ensure the sample is fully dissolved.
- Instrumentation and Parameters:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - ¹³C NMR:
 - Pulse Program: Standard proton-decoupled ¹³C experiment.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - ²H NMR:
 - Pulse Program: Standard single-pulse deuterium experiment.
 - Acquisition Time: 1-2 seconds.

- Relaxation Delay: 1-2 seconds.
- Number of Scans: 128 or more.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

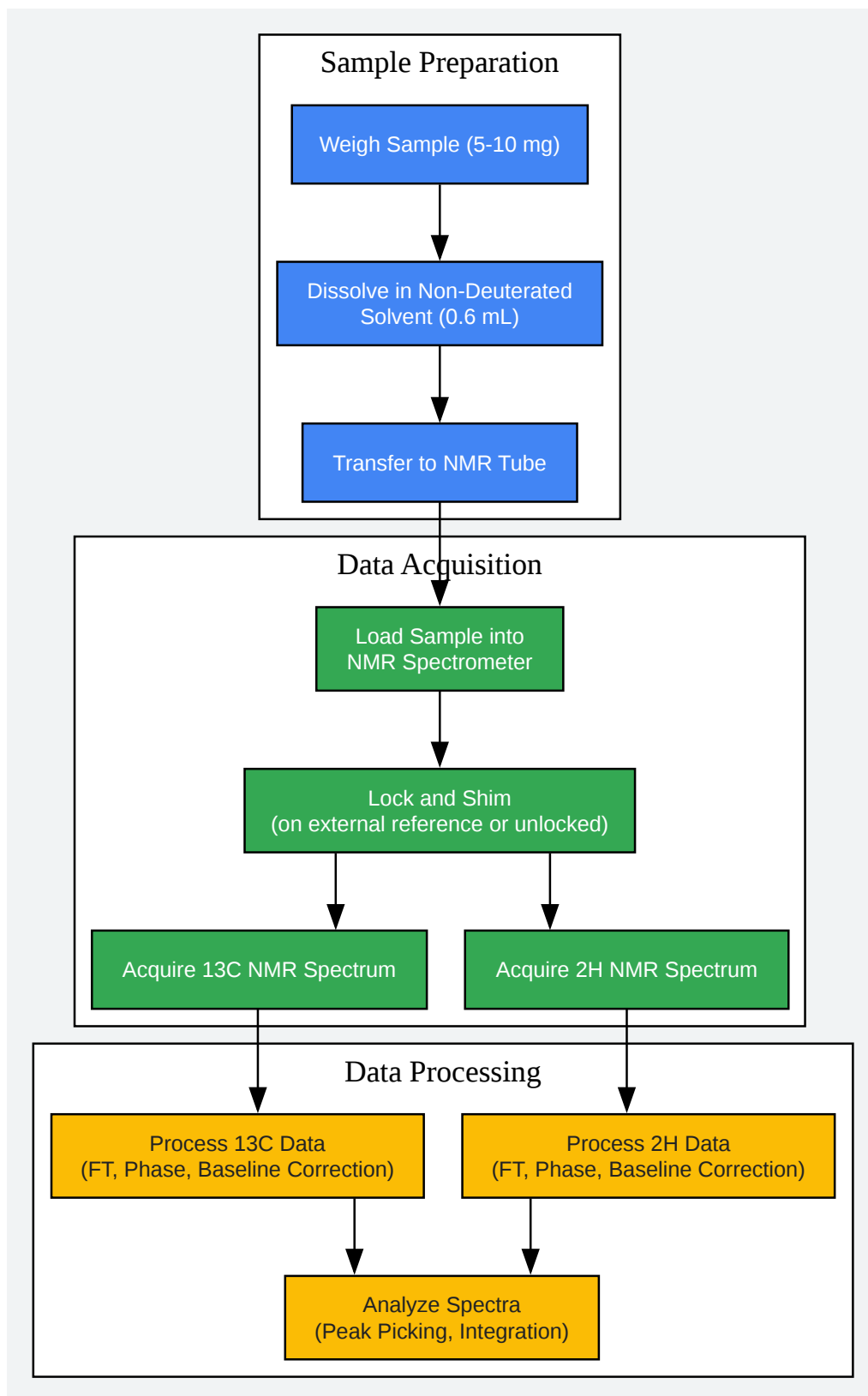
GC-MS is a suitable technique for the analysis of volatile compounds like **4-Bromobenzonitrile-d4**.

- Sample Preparation:
 - Prepare a stock solution of **4-Bromobenzonitrile-d4** in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) at a concentration of 1 mg/mL.
 - Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
- Instrumentation and Parameters:
 - Gas Chromatograph:
 - Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Inlet Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Program:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp: 10 °C/min to 250 °C.
 - Hold: 5 minutes at 250 °C.
 - Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-300.

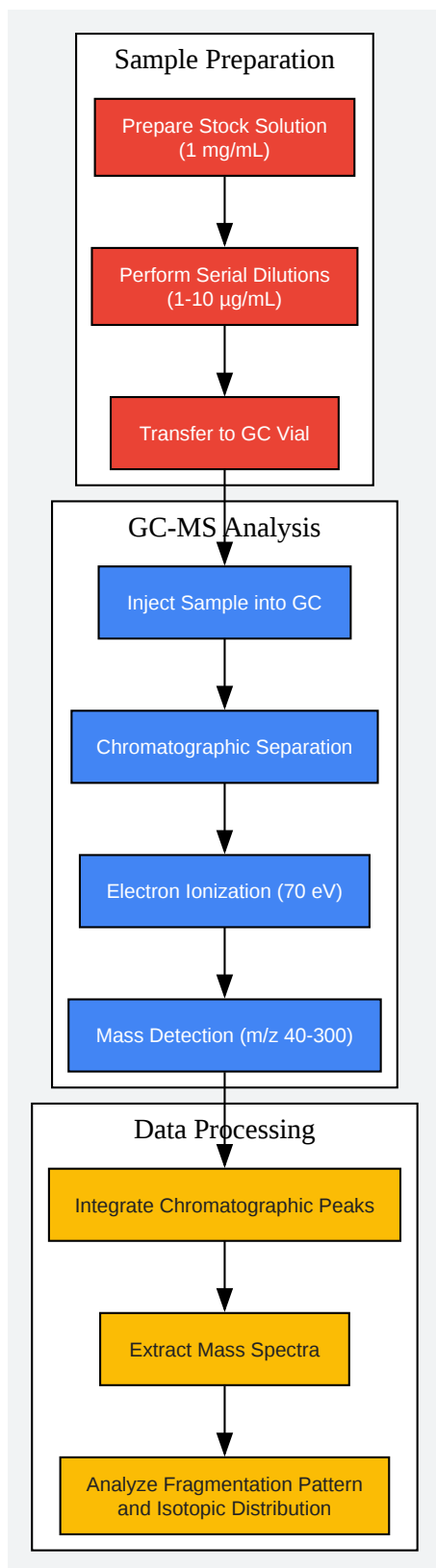
Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for NMR data acquisition of **4-Bromobenzonitrile-d4**.



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Caption: Workflow for GC-MS data acquisition of **4-Bromobenzonitrile-d4**.

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